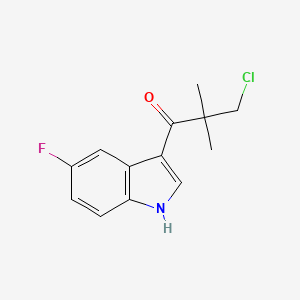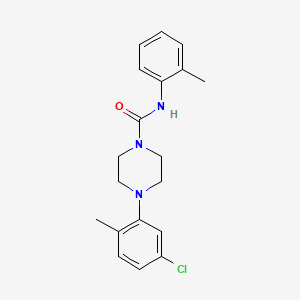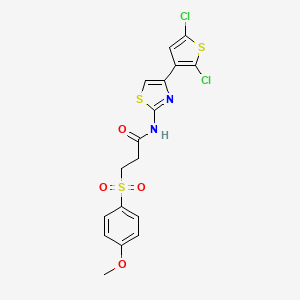
3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has been widely used in scientific research for its potential pharmacological properties. This compound has been synthesized through various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It may also have an effect on the immune system and the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also have an effect on the immune system and the nervous system. Further studies are needed to fully understand the effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one in lab experiments is its potential pharmacological properties. It has shown promising results in various studies and may have potential use in the treatment of cancer, inflammation, bacterial infections, and neurological disorders. However, one of the limitations is that the mechanism of action is not fully understood, and further studies are needed to fully understand the effects of this compound.
Orientations Futures
There are several future directions for the study of 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one. One direction is to further explore its potential use in the treatment of cancer, inflammation, bacterial infections, and neurological disorders. Another direction is to study the mechanism of action and the effects of this compound on the immune system and the nervous system. Additionally, further studies are needed to optimize the synthesis method and to develop new derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one has been achieved through various methods. One of the methods involves the reaction of 5-fluoroindole-3-carbaldehyde with 2,2-dimethyl-1-chloropropan-1-one in the presence of a base. Another method involves the reaction of 5-fluoroindole with 2,2-dimethyl-1-chloropropan-1-one and a base in the presence of a catalyst. These methods have been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one has been used in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has potential anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammation, bacterial infections, and neurological disorders.
Propriétés
IUPAC Name |
3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-13(2,7-14)12(17)10-6-16-11-4-3-8(15)5-9(10)11/h3-6,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKSOXCBUFOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)C1=CNC2=C1C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3012928.png)

![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)
![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)